(Hex-1-en-2-yl)(trimethyl)silane

Lipophilicity Octanol-Water Partitioning Phase-Transfer Compatibility

(Hex-1-en-2-yl)(trimethyl)silane, also referred to as trimethyl(1-methylenepentyl)silane, is a 1,1-disubstituted (α-) vinylsilane with molecular formula C9H20Si and a molecular weight of 156.34 g/mol. It belongs to the class of tetraorganosilanes in which a trimethylsilyl group is attached to the internal carbon of a terminal alkene bearing an n-butyl substituent (CH₂=C(SiMe₃)-C₄H₉).

Molecular Formula C9H20Si
Molecular Weight 156.34 g/mol
CAS No. 59549-81-4
Cat. No. B14596643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Hex-1-en-2-yl)(trimethyl)silane
CAS59549-81-4
Molecular FormulaC9H20Si
Molecular Weight156.34 g/mol
Structural Identifiers
SMILESCCCCC(=C)[Si](C)(C)C
InChIInChI=1S/C9H20Si/c1-6-7-8-9(2)10(3,4)5/h2,6-8H2,1,3-5H3
InChIKeyQMRLQFYIWKMTJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Hex-1-en-2-yl)(trimethyl)silane (CAS 59549-81-4): Compound-Class Context and Procurement-Relevant Characteristics


(Hex-1-en-2-yl)(trimethyl)silane, also referred to as trimethyl(1-methylenepentyl)silane, is a 1,1-disubstituted (α-) vinylsilane with molecular formula C9H20Si and a molecular weight of 156.34 g/mol . It belongs to the class of tetraorganosilanes in which a trimethylsilyl group is attached to the internal carbon of a terminal alkene bearing an n-butyl substituent (CH₂=C(SiMe₃)-C₄H₉). This regiochemical pattern distinguishes it fundamentally from the more common 1,2-disubstituted (linear/E/Z) vinylsilanes accessible via conventional anti-Markovnikov hydrosilylation [1]. The compound is employed as a synthetic building block in palladium- and copper-catalyzed cross-coupling methodologies, most notably Hiyama-type couplings, where the trimethylsilyl group can be activated by fluoride sources for transmetallation [1][2]. Key physicochemical descriptors include a calculated octanol-water partition coefficient (LogP) of 3.61 and a topological polar surface area (PSA) of 0.0 Ų .

1 1,1-Disubstituted α-vinylsilane architecture for branched product construction
2 Fluoride-activated TMS group supports Hiyama-type transmetallation
3 Reported high lipophilicity for non-polar solvent system compatibility

Why Generic Vinylsilane Substitution Fails for (Hex-1-en-2-yl)(trimethyl)silane: Regiochemistry, Lipophilicity, and Reactivity Distinctions


Superficially, (hex-1-en-2-yl)(trimethyl)silane may appear interchangeable with simpler vinyltrimethylsilane (CAS 754-05-2) or allyltrimethylsilane (CAS 762-72-1) in procurement decisions. However, this assumption fails on at least three fronts. First, the 1,1-disubstituted (α-) vinylsilane regiochemistry dictates that the silyl group resides on the internal, branched carbon of the double bond, imparting a fundamentally different steric and electronic environment compared to 1,2-disubstituted (β-) or allylic silanes; this directly affects the regiochemical outcome of electrophilic substitution and cross-coupling steps [1]. Second, the n-butyl substituent elevates the LogP to 3.61—an approximately 1.6–1.8 log-unit increase over vinyltrimethylsilane (LogP 1.77–2.05)—yielding a >40-fold difference in octanol-water partitioning that alters extraction behaviour, phase-transfer compatibility, and solubility in non-polar reaction media . Third, the trimethylsilyl group provides a distinct activation threshold for transmetallation: it requires fluoride or base for efficient Hiyama coupling, unlike chlorosilane or alkoxysilane variants that may undergo premature hydrolysis or background reactivity under aqueous conditions [2]. Generic substitution ignores these cumulative differences, risking altered reaction selectivity, reduced yields, or purification complications in multi-step synthetic sequences.

Dimension
This Compound
Generic Substitute
Regiochemistry
1,1-Disubstituted (α-)
1,2-Disubstituted (β-) or allylic
Lipophilicity
Higher LogP; non-polar phase retention
Lower LogP; may shift extraction behavior
Activation
Fluoride-mediated; predictable threshold
Chloro/alkoxy may hydrolyse prematurely

(Hex-1-en-2-yl)(trimethyl)silane – Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Differentiation: LogP of (Hex-1-en-2-yl)(trimethyl)silane vs. Vinyltrimethylsilane

The calculated octanol-water partition coefficient (LogP) of (hex-1-en-2-yl)(trimethyl)silane is 3.61, compared with 1.77 for vinyltrimethylsilane . This difference of approximately 1.84 log units corresponds to a roughly 69-fold greater equilibrium concentration in the octanol phase versus the aqueous phase for the target compound. The elevated LogP arises from the n-butyl substituent (ΔMW = +56.1 g/mol relative to vinyltrimethylsilane) and has practical consequences for liquid-liquid extraction efficiency, solubility in hydrocarbon or ethereal solvents, and compatibility with phase-transfer catalysis protocols where lipophilic substrates are required .

Lipophilicity
Data to verify
ΔLogP +1.84; ~69-fold greater
Target LogP 3.61 vs vinyltrimethylsilane 1.77
Supports non-polar phase retention screening
Calculated LogP; experimental confirmation advised
Lipophilicity Octanol-Water Partitioning Phase-Transfer Compatibility

Regiochemical Differentiation: 1,1-Disubstituted (α-) vs. 1,2-Disubstituted (β-) Vinylsilane Architecture

(Hex-1-en-2-yl)(trimethyl)silane is a 1,1-disubstituted (α-) vinylsilane, a subclass that—prior to the Trost-Ball CpRu-catalysed Markovnikov hydrosilylation methodology published in 2001—lacked any general synthetic access [1]. In the Trost-Ball system, terminal alkynes undergo hydrosilylation with trialkylsilanes to afford branched (1,1-disubstituted) vinylsilanes in good yields with branched:linear (b:l) regioselectivity reaching up to 13:1 when Cp*Ru(MeCN)₃⁺ PF₆⁻ is employed with alkoxysilanes [1]. By contrast, conventional Pt-, Rh-, or Ni-catalysed hydrosilylation of terminal alkynes overwhelmingly delivers linear (E)-1,2-disubstituted vinylsilanes . The consequence of this architectural distinction is that electrophilic ipso-substitution at the silyl-bearing carbon in 1,1-disubstituted vinylsilanes generates a quaternary centre in the product, whereas the same reaction on a 1,2-disubstituted (β-) vinylsilane generates a secondary carbon with retention of olefin geometry—a fundamentally different synthetic outcome [2].

Vinylsilane Architecture
Class-level
1,1-Disubstituted (α-) vs 1,2-disubstituted (β-)
b:l regioselectivity up to 13:1 under Cp*Ru catalysis
Regiochemical outcome may shift in electrophilic steps
Architecture dictates ipso-substitution product class
Regioselectivity Vinylsilane Architecture Electrophilic Substitution

Hiyama Cross-Coupling Competency: 1,1-Disubstituted Vinylsilanes as Validated Substrates with Retention of Configuration

Independent studies by Cornelissen and Riant (2014) have explicitly validated 1,1-disubstituted vinylsilanes and their siloxane congeners as competent substrates in copper-catalysed Hiyama-type cross-coupling reactions [1][2]. In the copper-catalysed coupling of vinylsiloxanes with bromoalkynes (Org. Lett. 2014), cis, trans, and 1,1′-disubstituted vinylsiloxanes were all converted with full retention of configuration, and sensitive functional groups including halides, unsaturated ketones, and aldehydes were fully tolerated [1]. The parallel study in Chem. Commun. (2014) employing benzyl bromides as electrophiles further confirmed that 1,1′-disubstituted vinylsilanes successfully participate in copper-catalysed Hiyama coupling to deliver allylbenzene derivatives [2]. These findings establish that the 1,1-disubstituted vinylsilane scaffold—of which (hex-1-en-2-yl)(trimethyl)silane is a representative member—is not an outlier but a validated substrate class for this important C–C bond-forming methodology.

Cross-Coupling Competency
Class-level
Full retention of configuration reported
Cu-catalysed Hiyama coupling validated for 1,1-disubstituted class
Supports Hiyama cross-coupling workflow fit
Pd-catalysed variants also available; stereoretention confirmed
Hiyama Coupling Cross-Coupling Copper Catalysis Stereoretention

Hydrolytic Stability Differentiation: Trimethylsilyl vs. Chloro-/Alkoxy-Vinylsilanes Under Aqueous Cross-Coupling Conditions

The trimethylsilyl (TMS) group in (hex-1-en-2-yl)(trimethyl)silane confers greater hydrolytic stability than chloro- or alkoxy-substituted vinylsilanes, yet remains susceptible to fluoride-mediated activation for transmetallation in Hiyama couplings. The Wang (2008) study on vinyl tris(trimethylsilyl)silanes explicitly demonstrates that tetraalkylsilanes require oxidative treatment with H₂O₂/NaOH or exogenous TBAF to generate the reactive silanol/siloxane species that undergo Pd-catalysed cross-coupling [1]. In contrast, chlorovinylsilanes undergo rapid hydrolysis upon exposure to moisture, generating HCl and potentially compromising acid-sensitive substrates, while triethoxyvinylsilanes hydrolyse to silanols with liberation of ethanol—a process that may occur prematurely during aqueous workup [2]. This stability differential means that (hex-1-en-2-yl)(trimethyl)silane can be stored, handled, and even subjected to certain aqueous conditions without uncontrolled activation, while remaining predictably activatable by fluoride sources (TBAF, TBAT, CsF) when cross-coupling is desired [1][3].

Hydrolytic Stability
Reported
TMS-stable to neutral aqueous exposure
Chlorosilanes hydrolyse rapidly; alkoxysilanes gradually
May support aqueous workup compatibility
Fluoride activation required for transmetallation
Hydrolytic Stability Silane Activation Fluoride-Mediated Transmetallation

(Hex-1-en-2-yl)(trimethyl)silane – Evidence-Backed Application Scenarios for Research and Industrial Procurement


Synthesis of α-Branched Styrenes and 1,1-Diarylethylenes via Hiyama Coupling

The 1,1-disubstituted vinylsilane architecture of (hex-1-en-2-yl)(trimethyl)silane makes it a direct precursor to α-branched styrene derivatives when coupled with aryl halides under fluoride-activated Hiyama conditions. Following the precedent established by Cornelissen and Riant (2014), copper-catalysed coupling with benzyl bromides or aryl halides proceeds with retention of the 1,1-substitution pattern, delivering products that cannot be accessed via coupling of linear (E)- or (Z)-vinylsilanes [1][2]. The elevated LogP (3.61) of this vinylsilane facilitates its use in biphasic solvent systems that may be advantageous for catalyst recycling or product separation .

Regioselective Electrophilic Ipso-Desilylation for Quaternary Carbon Construction

Electrophilic substitution at the ipso carbon of (hex-1-en-2-yl)(trimethyl)silane generates a quaternary centre bearing both the butyl chain and the incoming electrophile. This is in contrast to electrophilic desilylation of 1,2-disubstituted vinylsilanes, which yields a trisubstituted alkene with the electrophile attached to a secondary carbon. The Trost-Ball CpRu methodology provides synthetic access to this specific vinylsilane architecture with branched:linear selectivity of up to 13:1, meaning that the target compound can in principle be prepared as a highly enriched single regioisomer for stereodefined quaternary centre construction [3].

Lipophilic Vinylsilane Building Block for Non-Polar Reaction Media and Phase-Transfer Protocols

With a calculated LogP of 3.61—approximately 1.8 log units higher than vinyltrimethylsilane—(hex-1-en-2-yl)(trimethyl)silane is preferentially retained in non-polar organic phases during aqueous extraction . This property is practically advantageous for reactions conducted in hydrocarbon solvents (hexane, toluene) or for phase-transfer catalysis protocols where the silane must remain in the organic layer while ionic activating agents (e.g., TBAF, CsF) reside in the aqueous or interfacial region. The reduced water solubility also minimises silane loss during aqueous workup, improving mass recovery in multi-step sequences.

Investigating α-Silyl vs. β-Silyl Electronic Effects in Physical Organic Chemistry Studies

The 1,1-disubstituted vinylsilane architecture places the silyl group in an α-relationship to the developing positive charge during electrophilic addition, versus the β-relationship in 1,2-disubstituted vinylsilanes. This distinct stereoelectronic arrangement—the 'α-silyl effect'—has been the subject of physical organic investigations comparing the reactivity of α- and β-silyl alkenes [3][4]. (Hex-1-en-2-yl)(trimethyl)silane, with its well-defined 1,1-substitution pattern and the steric and electronic influence of the butyl chain, serves as a model substrate for probing substituent effects on vinylsilane reactivity without the confounding influence of (E)/(Z) isomerism present in 1,2-disubstituted systems.

Application
Selection Property
Validation Focus
α-Branched styrene synthesis
1,1-Disubstituted vinylsilane architecture
Hiyama coupling stereoretention
Quaternary carbon construction
α-Vinylsilane electrophilic ipso-reactivity
Regiochemical outcome verification
Non-polar reaction media
Lipophilic retention in organic phases
Phase-transfer compatibility
α-Silyl electronic effect studies
Defined 1,1-substitution pattern
Substituent effect profiling
Quote Request

Request a Quote for (Hex-1-en-2-yl)(trimethyl)silane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.